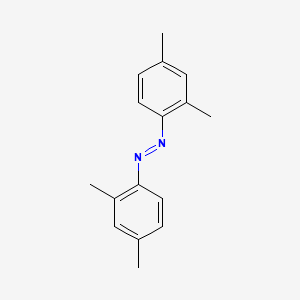

Bis(2,4-dimethylphenyl)diazene

Description

Structure

3D Structure

Properties

CAS No. |

29418-25-5 |

|---|---|

Molecular Formula |

C16H18N2 |

Molecular Weight |

238.33 g/mol |

IUPAC Name |

bis(2,4-dimethylphenyl)diazene |

InChI |

InChI=1S/C16H18N2/c1-11-5-7-15(13(3)9-11)17-18-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 |

InChI Key |

CYYXARGGNXTAAM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)C)C)C |

Origin of Product |

United States |

Contextualization Within Diazene and Azobenzene Chemistry

Bis(2,4-dimethylphenyl)diazene belongs to the larger class of organic compounds known as diazenes (also called azo compounds), which are characterized by a central N=N double bond. ontosight.ailppcollegerisod.ac.in When this diazene (B1210634) functional group connects two aryl groups, as is the case here, the compound is specifically termed an aryldiazene or azobenzene (B91143). nih.gov Azobenzene itself is the parent compound of this family, consisting of two phenyl rings linked by the azo group. nih.gov

The defining feature of azobenzenes is their ability to undergo reversible photoisomerization. The molecule can exist in two isomeric forms: the thermodynamically more stable trans (or E) isomer and the less stable cis (or Z) isomer. nih.gov This transformation can be triggered by light of a specific wavelength, and the molecule can revert to its stable form either thermally or by irradiation with a different wavelength of light. This photoswitchable behavior is at the heart of much of the research into azobenzene derivatives. nih.gov

The substitution pattern on the phenyl rings significantly influences the properties of the azobenzene derivative. In the case of Bis(2,4-dimethylphenyl)diazene, the presence of two methyl groups on each phenyl ring at the 2 and 4 positions sterically and electronically modulates the core azobenzene structure. ontosight.ai These substitutions can affect the molecule's absorption spectra, the stability of its isomers, and its interactions with its environment. ontosight.ai

Historical Trajectory of Research on Aryldiazenes

The study of aryldiazenes dates back to the 19th century with the discovery of azobenzene (B91143). Initially, these compounds were primarily of interest for their vibrant colors, leading to their widespread use as dyes in various industries. nih.gov The early research focused on the synthesis and characterization of a vast array of azo dyes with different color properties.

A significant turning point in the research of aryldiazenes was the discovery of their photochromic properties. This opened up new avenues of investigation beyond their use as colorants. Scientists began to explore the fundamental principles of the trans-cis isomerization process, including the kinetics and quantum yields of these photochemical reactions. This fundamental understanding laid the groundwork for the development of azobenzene-containing materials with light-responsive functions.

Contemporary Research Significance and Future Trajectories

Modern research into aryldiazenes, including substituted derivatives like Bis(2,4-dimethylphenyl)diazene, is highly focused on their application as molecular switches. nih.gov The ability to control molecular geometry with light has led to their incorporation into a wide range of materials and systems. Current research explores their use in:

Materials Science: The development of "smart" materials that can change their properties, such as shape, color, or wettability, in response to light. This includes light-controlled polymers, gels, and liquid crystals. ontosight.ai

Organic Synthesis: Aryldiazenes can be used as precursors for the synthesis of other nitrogen-containing compounds. The diazene (B1210634) linkage can be a source of nitrogen-centered radicals, which are useful in polymerization and the synthesis of complex organic molecules. ontosight.ai

Molecular Machinery: The reversible isomerization of aryldiazenes makes them ideal candidates for building molecular-level machines and devices that can perform work in response to a light stimulus.

Future research is expected to focus on the design of aryldiazenes with tailored properties. This includes shifting the absorption wavelengths to the visible or near-infrared regions for applications in biological systems, improving the efficiency of the photoisomerization process, and designing molecules with more complex and controlled responses to light. The development of multi-state molecular switches based on aryldiazenes is also an active area of research.

Interdisciplinary Perspectives in Bis 2,4 Dimethylphenyl Diazene Research

Oxidative Coupling Reactions for Diazene (B1210634) Formation

One of the most direct methods for synthesizing symmetrical azobenzenes like Bis(2,4-dimethylphenyl)diazene is the oxidative coupling of the corresponding anilines. This approach involves the formation of the N=N double bond through the oxidation of the amino groups of two aniline (B41778) molecules.

The direct oxidation of anilines can be achieved using various stoichiometric oxidants, but catalytic methods are often preferred for their efficiency and milder reaction conditions. nih.gov Transition metal catalysts, in conjunction with an oxidant (often molecular oxygen from the air), facilitate the coupling of anilines. nih.govacs.org

Copper-based catalysts have proven effective for the oxidative coupling of primary anilines to yield azo compounds. nih.govresearchgate.net For instance, a system using Copper(I) bromide (CuBr) as a catalyst and di-tert-butyldiaziridinone as an oxidant can efficiently couple various anilines at room temperature. nih.gov Another study reports the use of copper nanoparticles to catalyze the oxidative coupling of anilines, leading to the synthesis of compounds including (E)-1,2-bis(2,4-dimethylphenyl)diazene. lppcollegerisod.ac.in

Heterogeneous catalysts, such as manganese oxides, are also highly effective. An octahedral molecular sieve of manganese oxide (OMS-2) has demonstrated excellent activity and selectivity in the synthesis of both symmetric and unsymmetric azobenzenes from anilines. rsc.org These reactions often proceed under aerobic conditions, making them environmentally appealing. acs.orgrsc.org The proposed mechanism for some metal oxide catalysts involves the dissociation of aerial oxygen on one metal site (e.g., Cu) and the dissociation of aniline on another (e.g., Co), highlighting a cooperative effect. acs.org

| Aniline Substrate | Catalyst | Oxidant | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Aniline | CuBr (10 mol%) | di-tert-butyldiaziridinone | CH₃CN | 95% | nih.gov |

| 4-Methoxyaniline | Cu Nanoparticles | Air | Toluene | 92% | lppcollegerisod.ac.in |

| 2,4-Dimethylaniline | Cu Nanoparticles | Air | Toluene | 85% | lppcollegerisod.ac.in |

| Aniline | CuCo₂O₄ | Air | Toluene | 95% | acs.org |

| Aniline | OMS-2 (Manganese Oxide) | O₂ | Toluene | 99% Conv., 99% Sel. | rsc.org |

Electrochemical synthesis offers a green and efficient alternative for creating N-N bonds, avoiding the need for chemical oxidants. acs.orgrsc.org In this approach, an electric current is used to drive the oxidation of substrates. The anodic oxidation of N,N'-disubstituted sulfamides, which can be prepared from primary amines, has been reported as a sustainable route to 1,2-disubstituted diazenes, including azobenzenes. acs.org This method capitalizes on the streamlined preparation of sulfamides using Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, followed by an electrochemical oxidation step that releases SO₂ to form the diazene. acs.org

Mechanistic studies suggest that these reactions can proceed under mild conditions. While this method has been demonstrated for a variety of diazenes, its application to sterically hindered substrates like 2,4-dimethylaniline derivatives may require specific optimization of reaction conditions, such as the choice of electrode material and solvent/electrolyte system. acs.orgrsc.org

Hydrazine-Based Synthetic Routes

Methods starting from hydrazine (B178648) derivatives provide another major pathway to diazenes. thieme-connect.com The most common approach is the oxidation of a 1,2-diarylhydrazine (a hydrazo compound). Various oxidizing agents, including N-bromosuccinimide/pyridine, halogens, and metal salts, can effect this transformation. thieme-connect.com The required 1,2-bis(2,4-dimethylphenyl)hydrazine precursor could potentially be synthesized via the reductive coupling of a nitroaromatic or through palladium-catalyzed coupling of hydrazine with an appropriate aryl halide. nih.govnih.gov

A more recent development involves the direct cross-coupling of primary amines by converting them in situ to 1,2-dialkyldiazenes, which are then denitrogenated to form C-C bonds. organic-chemistry.orgnih.gov While the goal of this specific reaction is C-C coupling, the intermediate formation of the diazene from an amine highlights the underlying principles that could be adapted for diazene synthesis itself. organic-chemistry.orgnih.gov The autooxidation of hydrazines is a facile process that can be exploited for the mild preparation of diazenes. nih.gov

Nitrene Transfer Reactions in Diazene Synthesis

Nitrene transfer reactions represent a powerful and modern strategy for forming N=N bonds. nih.govrsc.org These reactions typically involve a transition-metal catalyst that reacts with a nitrene precursor, most commonly an organic azide, to form a metal-nitrene (or metal-imido) intermediate. rsc.orgresearchgate.net This highly reactive intermediate can then undergo a formal "nitrene homocoupling" to produce the symmetrical azoarene, releasing dinitrogen as the only byproduct. nih.govrsc.org

Cobalt and iron porphyrin complexes have emerged as effective catalysts for these transformations. nih.gov For example, a cobalt(II) porphyrin catalyst can activate organic azides, leading to the formation of a porphyrin Co(III)-nitrene radical. nih.gov This intermediate can then couple to form the azobenzene under mild conditions. This method is particularly attractive due to its sustainability and tolerance of various functional groups. nih.gov While this has been demonstrated for the synthesis of o-aminoazobenzenes, the underlying principle of catalytic nitrene dimerization is applicable to other substituted azides. nih.gov

| Nitrene Precursor | Catalyst System | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Organoazides | Cobalt(II) Porphyrins | Porphyrin-Co(III)-nitrene radical | Azobenzenes | nih.gov |

| Organoazides | Iron Complexes | Iron-Imido Complex | Azoarenes | rsc.org |

| Aryl Azides | Pd(PPh₃)₄ | Palladium-Nitrene Complex | Asymmetric Carbodiimides (via nitrene transfer to isocyanide) | nih.gov |

Advanced Synthetic Strategies and Functionalization

Beyond the core methods, advanced strategies continue to be developed for diazene synthesis and functionalization. Photocatalysis, using visible light to drive chemical reactions, offers a mild and powerful tool. organic-chemistry.org For instance, an iridium photocatalyst can induce the denitrogenation of in-situ generated diazenes to form radicals for C-C bond formation. organic-chemistry.orgnih.gov This demonstrates the potential for light-mediated control over diazene reactivity.

Functionalization of the diazene core is crucial for tuning its properties. Synthetic routes that build in functionality from the start are highly valuable. The synthesis of o-aminoazobenzenes via a cobalt-catalyzed nitrene dimerization of o-azidoanilines is a prime example. nih.gov The resulting amino group provides a handle for further chemical modification, allowing for the creation of more complex azo compounds. nih.gov Another advanced approach involves the direct amination of arenes. For example, a method exists for preparing 2,4-dimethylaniline from m-xylene (B151644) using hydroxylamine (B1172632) hydrochloride and a vanadium catalyst, providing a route to the key precursor for Bis(2,4-dimethylphenyl)diazene. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For Bis(2,4-dimethylphenyl)diazene, both proton (¹H) and carbon-13 (¹³C) NMR studies confirm the proposed structure, characterized by the symmetrical arrangement of two 2,4-dimethylphenyl groups around a central diazene (N=N) bond.

The ¹H NMR spectrum of Bis(2,4-dimethylphenyl)diazene, typically recorded in deuterated chloroform (B151607) (CDCl₃), displays a set of signals consistent with the molecule's symmetry. Due to the symmetrical nature of the (E)-isomer, which is the thermodynamically more stable form, the two 2,4-dimethylphenyl moieties are chemically equivalent. This results in a simplified spectrum showing signals for three distinct aromatic protons and two non-equivalent methyl groups.

The aromatic region exhibits signals for the protons at positions 3, 5, and 6 of the phenyl rings. The proton at position 6, being adjacent to the bulky azo group, is typically shifted downfield. The methyl protons at positions 2 and 4 also show distinct chemical shifts. One set of methyl protons is in the ortho position relative to the azo linkage, while the other is in the para position.

Detailed analysis from published research provides the following assignments rsc.org:

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) |

| H-6, H-6' | 7.55 | d, J = 8.2 Hz |

| H-3, H-3' | 7.13 | d, J = 1.9 Hz |

| H-5, H-5' | 7.05 | dd, J = 8.3, 2.0 Hz |

| CH₃ (ortho, C-2) | 2.69 | s |

| CH₃ (para, C-4) | 2.37 | s |

d = doublet, dd = doublet of doublets, s = singlet

Other studies have reported slightly different chemical shifts, which can be attributed to variations in solvent and experimental conditions lppcollegerisod.ac.in. For instance, one report lists shifts at δ 7.62 (d), 7.18 (s), 7.10 (d), 2.75 (s), and 2.42 (s) lppcollegerisod.ac.in.

The ¹³C NMR spectrum further corroborates the structure of Bis(2,4-dimethylphenyl)diazene. Given the molecule's symmetry, eight distinct carbon signals are expected: six for the aromatic carbons and two for the methyl carbons. The carbon atoms directly attached to the nitrogen of the azo group (C-1) are typically found in the range of 149-152 ppm. The other aromatic carbons appear at chemical shifts characteristic of substituted benzene (B151609) rings, while the methyl carbons resonate in the aliphatic region of the spectrum.

A comprehensive analysis of the ¹³C NMR spectrum yielded the following assignments rsc.org:

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-1, C-1' (C-N=N) | 149.19 |

| C-4, C-4' (C-CH₃) | 140.76 |

| C-2, C-2' (C-CH₃) | 137.87 |

| C-6, C-6' | 131.80 |

| C-5, C-5' | 127.14 |

| C-3, C-3' | 115.70 |

| CH₃ (para, C-4) | 21.41 |

| CH₃ (ortho, C-2) | 17.60 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For Bis(2,4-dimethylphenyl)diazene, the IR spectrum shows characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key absorptions include C-H stretching vibrations from the aromatic rings and methyl groups, C=C stretching within the aromatic rings, and methyl group bending vibrations. The N=N stretching vibration of the azo group in symmetrically substituted trans-azobenzenes is often weak or absent in the IR spectrum due to the low change in dipole moment during the vibration. However, it can sometimes be observed.

Reported IR data from various sources highlight the key vibrational modes lppcollegerisod.ac.inscispace.comrsc.org:

| Frequency (cm⁻¹) | Vibrational Assignment | Source |

| 3004 | Aromatic C-H Stretch | rsc.org |

| 2922 | Aliphatic C-H Stretch (Methyl) | scispace.com |

| 1600-1622 | Aromatic C=C Stretch | lppcollegerisod.ac.inscispace.comrsc.org |

| 1444-1485 | Aromatic C=C Stretch / CH₃ Asymmetric Bend | lppcollegerisod.ac.inscispace.comrsc.org |

| 1373-1384 | CH₃ Symmetric Bend (Umbrella) | lppcollegerisod.ac.inscispace.com |

| 1230-1249 | C-N Stretch / Aromatic Vibrations | scispace.comrsc.org |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission

The electronic properties of Bis(2,4-dimethylphenyl)diazene are studied using UV-Visible spectroscopy. Like other azobenzene derivatives, its spectrum is characterized by two main absorption bands corresponding to different electronic transitions within the molecule.

The (E)-isomer, which is typically a stable orange or red solid, exhibits two characteristic absorptions:

A strong, high-energy band in the ultraviolet region, typically around 320-350 nm. This band is attributed to the π→π* transition of the conjugated aromatic system, including the N=N double bond.

A weaker, lower-energy band in the visible region, usually found between 430-450 nm. This absorption is due to the formally forbidden n→π* transition, involving the promotion of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital. The presence of this band is responsible for the compound's color.

While specific spectral data for Bis(2,4-dimethylphenyl)diazene is not widely published, its UV-Vis profile is expected to be very similar to that of other symmetrically substituted azobenzenes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of Bis(2,4-dimethylphenyl)diazene and provides insight into its fragmentation pathways under electron impact. The molecular formula is C₁₆H₁₈N₂, corresponding to a molecular weight of 238.33 g/mol .

The mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z = 238. The fragmentation pattern is characteristic of azobenzenes. A key fragmentation step is the cleavage of the C-N bonds, leading to the formation of characteristic fragment ions. The base peak in the spectrum is often the 2,4-dimethylphenyl cation or a related fragment.

A reported mass spectrum provides the following key data scispace.com:

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 238 | 41 | [C₁₆H₁₈N₂]⁺ (Molecular Ion, M⁺) |

| 223 | 8 | [M - CH₃]⁺ |

| 105 | 100 | [C₇H₅N]⁺ or [C₈H₉]⁺ (Base Peak) |

| 77 | 24 | [C₆H₅]⁺ |

The base peak at m/z 105 is likely the 2,4-dimethylphenylium ion [C₈H₉]⁺ or a rearranged ion.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Key structural parameters expected for the (E)-isomer include:

An N=N double bond length of approximately 1.25 Å.

C-N bond lengths of about 1.43 Å.

A C-N=N bond angle of around 113-115°.

In the solid state, the molecules would likely pack in a herringbone or pi-stacked arrangement, driven by van der Waals forces.

Single Crystal X-ray Diffraction (SCXRD) Studies

The compound crystallizes in the monoclinic space group P2₁/c. The crystallographic data reveals a trans configuration around the central N=N double bond, which is a common feature for azobenzene derivatives. The key crystallographic parameters and selected bond lengths and angles are summarized in the interactive data tables below.

Interactive Table 1: Crystal Data and Structure Refinement for Bis(2,4-dimethylphenyl)diazene

| Parameter | Value |

| Empirical formula | C₁₆H₁₈N₂ |

| Formula weight | 238.33 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 11.933(2) Å, α = 90° |

| b = 9.8930(19) Å, β = 109.43(3)° | |

| c = 13.069(3) Å, γ = 90° | |

| Volume | 1455.0(5) ų |

| Z | 4 |

| Density (calculated) | 1.088 Mg/m³ |

Interactive Table 2: Selected Bond Lengths and Angles for Bis(2,4-dimethylphenyl)diazene from SCXRD

| Bond/Angle | Length (Å) / Angle (°) |

| N1=N2 | 1.252(3) |

| N1-C1 | 1.428(3) |

| N2-C9 | 1.427(3) |

| C1-N1-N2 | 113.1(2) |

| C9-N2-N1 | 113.2(2) |

| C2-C1-N1 | 116.0(2) |

| C6-C1-N1 | 124.7(2) |

| C10-C9-N2 | 116.1(2) |

| C14-C9-N2 | 124.5(2) |

The data reveals that the two 2,4-dimethylphenyl rings are not coplanar with the central C-N=N-C core. This twisting is a result of steric hindrance between the ortho-methyl groups and the nitrogen atoms of the azo bridge.

Correlation of Solid-State and Gas-Phase Geometries

While SCXRD provides a precise picture of the molecule's structure in the solid state, the conformation can be influenced by crystal packing forces. To understand the intrinsic geometry of an isolated Bis(2,4-dimethylphenyl)diazene molecule, it is essential to consider its gas-phase structure.

For Bis(2,4-dimethylphenyl)diazene, it is anticipated that the primary differences between the solid-state and gas-phase structures will be in the torsional angles of the phenyl rings relative to the C-N=N-C plane. In the absence of crystal packing forces, the molecule in the gas phase is expected to adopt a conformation that minimizes intramolecular steric strain. This would likely involve a slightly different degree of rotation of the 2,4-dimethylphenyl rings compared to what is observed in the crystal lattice. The core bond lengths and angles of the diazene bridge are expected to remain largely similar.

A comparative analysis of the key structural parameters is presented below, with the gas-phase data being based on theoretical expectations for a sterically hindered azobenzene derivative.

Interactive Table 3: Comparison of Key Geometric Parameters in Solid-State and Expected Gas-Phase Geometries

| Parameter | Solid-State (SCXRD) | Expected Gas-Phase (Theoretical) |

| N=N Bond Length | ~1.25 Å | Expected to be very similar |

| C-N Bond Length | ~1.43 Å | Expected to be very similar |

| C-N=N Bond Angle | ~113° | Expected to be very similar |

| Phenyl Ring Torsion Angle | Influenced by packing | Determined by intramolecular steric hindrance |

The study of both the solid-state and theoretical gas-phase structures provides a comprehensive understanding of the molecular architecture of Bis(2,4-dimethylphenyl)diazene, highlighting the interplay of electronic effects and steric hindrance in defining its conformation.

Photoisomerization Dynamics and Kinetics

Like other azobenzene derivatives, Bis(2,4-dimethylphenyl)diazene is expected to exhibit photoisomerization, a process involving a reversible transformation between its trans and cis geometric isomers upon light irradiation. rsc.org This property is the cornerstone of the functionality of many azo compounds in molecular switches and materials science. rsc.orgresearchgate.net

The trans isomer of azobenzene derivatives is generally more thermodynamically stable than the cis isomer. nsf.gov Irradiation with ultraviolet (UV) light, typically around the wavelength of the strong π-π* transition, induces a trans-to-cis isomerization. researchgate.netresearchgate.net The reverse cis-to-trans isomerization can be triggered by visible light, corresponding to the weaker n-π* transition, or can occur thermally in the dark. rsc.org

The photoisomerization process involves the excitation of the molecule to an electronically excited state. For azobenzenes, two primary pathways are considered for the isomerization in the excited state:

Rotation: Isomerization occurs through rotation around the N=N double bond in the excited state.

Inversion: Isomerization proceeds via an inversion mechanism at one of the nitrogen atoms through a linear and bent transition state.

The operative mechanism can depend on the specific substitution pattern of the azobenzene and the solvent environment.

Substituents on the aromatic rings play a crucial role in modulating the photoisomerization process. rsc.org The 2,4-dimethylphenyl groups in Bis(2,4-dimethylphenyl)diazene are electron-donating due to the inductive effect of the methyl groups. This is expected to influence the energies of the involved electronic states and the kinetics of isomerization.

Electron-donating groups generally cause a red-shift (a shift to longer wavelengths) of the π-π* absorption band. researchgate.net The steric bulk of the ortho-methyl groups can also influence the planarity of the molecule and the relative stabilities of the trans and cis isomers, which in turn affects the thermal relaxation rate from cis to trans. For instance, ortho-substitution can significantly alter the lifetime of the cis isomer. nsf.gov

Below is a table illustrating the effect of substituents on the absorption maxima of azobenzene derivatives, which provides context for the expected properties of Bis(2,4-dimethylphenyl)diazene.

| Compound | Substituent | Absorption Maxima (λmax, nm) |

| Azobenzene | None | ~320 (π-π), ~440 (n-π) |

| 4,4'-Dimethylazobenzene | Electron-donating | Red-shifted π-π |

| 4,4'-Dinitroazobenzene | Electron-withdrawing | Red-shifted π-π |

This table presents generalized data for substituted azobenzenes to illustrate electronic effects.

Upon absorption of a photon, the molecule is promoted from the ground electronic state (S₀) to an excited singlet state (S₁ or S₂). Following excitation, the molecule rapidly relaxes from the initial Franck-Condon region. researchgate.net The isomerization process is a complex interplay of transitions between different electronic states. researchgate.net

The conformational change from the elongated trans form to the more compact cis form is significant, with the distance between the para-carbon atoms of the two phenyl rings decreasing from approximately 9.0 Å to 5.5 Å in azobenzene. researchgate.net This substantial geometric change is the basis for the macroscopic effects observed in azobenzene-containing materials.

Chemical Transformations Involving the Diazene Moiety

The diazene (-N=N-) group is a versatile functional group that can participate in a variety of chemical transformations beyond photoisomerization.

The N=N bond in diazenes can undergo homolytic cleavage under thermal or photolytic conditions to generate nitrogen-centered radicals. acs.org These radicals are highly reactive intermediates that can participate in a range of synthetic transformations. rsc.org The generation of these radicals is a key step in many reactions involving diazenes. acs.org The stability and reactivity of the resulting radicals are influenced by the nature of the substituents on the aromatic rings. acs.org Nitrogen-centered radicals are known to be involved in various biological and synthetic processes, including cyclizations and dimerizations. rsc.org

The diazene group can be a target for alkylation and arylation reactions. For instance, diazenes can be alkylated to form diazenium (B1233697) salts. nih.gov These reactions often proceed through radical intermediates or via metal-catalyzed cross-coupling reactions. researchgate.netorganic-chemistry.org The electron-rich nature of the aromatic rings in Bis(2,4-dimethylphenyl)diazene would likely influence the regioselectivity and efficiency of such reactions.

Recent research has demonstrated the direct C-H photoarylation of diazines using aryldiazonium salts under visible light, showcasing a modern approach to forming C-C bonds with these nitrogen-containing heterocycles. nih.gov While this applies to diazines (six-membered rings with two nitrogen atoms), it highlights the ongoing development of new synthetic methods involving nitrogen-containing aromatic systems.

Cycloaddition Reactions and Heterocycle Formation

The reactivity of the diazene functional group in azobenzenes makes them valuable precursors in the synthesis of various heterocyclic compounds through cycloaddition reactions. While specific studies on the cycloaddition reactions of Bis(2,4-dimethylphenyl)diazene are not extensively documented in the reviewed literature, the general reactivity patterns of substituted azobenzenes in such transformations provide a strong basis for understanding its potential synthetic applications. Azobenzenes can participate in both [4+2] and [2+2] cycloaddition reactions, depending on the nature of the reacting partner and the reaction conditions.

In the context of [4+2] cycloadditions, also known as Diels-Alder reactions, azobenzenes can act as dienophiles. The reaction of an azobenzene with a conjugated diene typically yields a six-membered heterocyclic ring containing a nitrogen-nitrogen bond. For instance, the reaction of azobenzene derivatives with furan (B31954) can lead to the formation of dicarboximide derivatives. mdpi.com The electron-withdrawing or electron-donating nature of the substituents on the phenyl rings of the azobenzene can significantly influence the rate and selectivity of these reactions. In the case of Bis(2,4-dimethylphenyl)diazene, the methyl groups are weakly electron-donating, which might slightly decrease its reactivity as a dienophile compared to unsubstituted azobenzene. However, these reactions are often facilitated by the use of catalysts or by performing them under high pressure.

Furthermore, azobenzenes can be involved in the formation of various other heterocyclic systems. For example, the reaction of azobenzene derivatives with certain reagents can lead to the synthesis of bis-heterocycles. nih.govnih.gov The synthesis of various heterocycles from organic azides, which are precursors to some diazenes, is also a well-established field, highlighting the versatility of the azo functional group in heterocyclic synthesis. mdpi.com The reaction of azides with various partners can yield pyrroles, pyrazoles, isoxazoles, and other nitrogen-containing heterocycles. mdpi.com

The formation of heterocycles can also occur through intramolecular cyclization reactions of appropriately substituted azobenzenes. While no specific examples for Bis(2,4-dimethylphenyl)diazene were found, the general principle involves the presence of a reactive functional group on the phenyl ring that can participate in a cyclization reaction with the diazene group or another part of the molecule.

Below is a table summarizing the types of cycloaddition reactions and the resulting heterocyclic products that are generally observed for azobenzene derivatives and could be anticipated for Bis(2,4-dimethylphenyl)diazene.

| Reaction Type | Reactant Partner | Potential Heterocyclic Product |

| [4+2] Cycloaddition | Conjugated Diene (e.g., Furan) | Dihydropyridazine derivative |

| [2+2] Cycloaddition | Alkene (photochemical) | Diazetidine derivative |

| Intramolecular Cyclization | Suitably substituted azobenzene | Fused heterocyclic systems |

Redox Behavior and Electron Transfer Processes

The redox behavior of azobenzenes is a critical aspect of their chemistry, influencing their application in areas such as molecular switches and energy storage. The electrochemical reduction and oxidation of azobenzenes involve the transfer of electrons to and from the diazene linkage, leading to the formation of radical anions and cations.

The reduction of azobenzenes typically occurs in two successive one-electron steps. The first reduction step forms a radical anion, and the second step, at a more negative potential, generates a dianion. The stability of these reduced species is influenced by the substituents on the aromatic rings. In Bis(2,4-dimethylphenyl)diazene, the electron-donating methyl groups are expected to make the reduction slightly more difficult (i.e., occur at a more negative potential) compared to unsubstituted azobenzene.

A significant finding in the study of azobenzene redox chemistry is the electrocatalytic Z → E isomerization. nih.gov The radical anion of the Z-isomer can rapidly isomerize to the more stable E-isomer radical anion. This process is catalytic in electrons, meaning a substoichiometric amount of charge can isomerize a larger population of the Z-isomer. nih.gov This has implications for enhancing the efficiency of photoswitching applications.

The oxidation of azobenzenes is generally more complex and often irreversible. However, for certain substituted azobenzenes, reversible oxidation processes have been observed. The nature of the substituents plays a crucial role in determining the oxidation potential and the stability of the resulting radical cation. For Bis(2,4-dimethylphenyl)diazene, the electron-donating methyl groups would be expected to lower the oxidation potential, making it easier to oxidize compared to azobenzene.

Electron transfer processes are fundamental to the photochemical and electrochemical properties of azobenzenes. Photoexcitation of an azobenzene can lead to electron transfer to or from a suitable donor or acceptor molecule. The rates of these electron transfer reactions are governed by factors such as the driving force (related to the redox potentials of the donor and acceptor) and the electronic coupling between the interacting species.

The following table provides a summary of the expected redox properties of Bis(2,4-dimethylphenyl)diazene based on the general behavior of substituted azobenzenes.

| Redox Process | Expected Potential vs. Unsubstituted Azobenzene | Product Species |

| First Reduction | More Negative | Radical Anion |

| Second Reduction | More Negative | Dianion |

| First Oxidation | Less Positive | Radical Cation |

Structure-Reactivity Relationships in Substituted Diazene Systems

The relationship between the molecular structure of substituted diazenes and their chemical reactivity is a well-studied area, with significant implications for the design of functional molecules. The electronic and steric effects of substituents on the phenyl rings of azobenzenes profoundly influence their properties, including their absorption spectra, isomerization behavior, and reactivity in chemical transformations.

In Bis(2,4-dimethylphenyl)diazene, the two methyl groups on each phenyl ring introduce both steric and electronic effects. The methyl groups at the 2- and 4-positions (ortho and para to the azo group) have distinct impacts.

Electronic Effects: The methyl groups are weak electron-donating groups through an inductive effect. This electron donation slightly increases the electron density on the azo bridge. As discussed in the previous section, this is expected to make the compound easier to oxidize and harder to reduce. In terms of spectroscopic properties, electron-donating groups generally cause a slight red-shift (bathochromic shift) in the π-π* absorption band of the E-isomer.

Steric Effects: The ortho-methyl groups introduce significant steric hindrance around the azo linkage. This steric clash can influence the planarity of the molecule, potentially twisting the phenyl rings out of the plane of the N=N double bond. This departure from planarity can affect the electronic conjugation and, consequently, the spectroscopic properties. More importantly, ortho-substituents are known to significantly impact the thermal stability of the Z-isomer. In many cases, ortho-substitution leads to a longer thermal half-life of the Z-isomer, making the switching process more robust. rsc.org This is attributed to the increased steric hindrance in the transition state for thermal isomerization.

The structure-reactivity relationship can be summarized as follows for Bis(2,4-dimethylphenyl)diazene:

| Structural Feature | Effect on Reactivity and Properties |

| Ortho-methyl groups | Increased steric hindrance, potential for longer Z-isomer half-life, twisting of phenyl rings |

| Para-methyl groups | Weak electron-donating effect, slight red-shift in absorption spectra |

| Combined substitution | Modulated redox potentials (easier oxidation, harder reduction), specific photochemical and thermal isomerization kinetics |

Computational and Theoretical Chemistry Insights

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the molecular and electronic properties of compounds with high accuracy. For Bis(2,4-dimethylphenyl)diazene, DFT calculations illuminate its fundamental characteristics.

Geometric optimization using DFT methods, such as the B3LYP functional with a 6-31++G(d,p) basis set, is employed to determine the most stable three-dimensional structure of the molecule. nih.gov For azobenzene (B91143) and its derivatives, the trans isomer is typically the more stable, often exhibiting a planar or near-planar conformation. nih.gov However, for Bis(2,4-dimethylphenyl)diazene, significant steric hindrance is expected from the methyl groups at the ortho positions (positions 2 and 2'). This steric strain likely forces the two 2,4-dimethylphenyl rings to rotate out of the plane of the central C-N=N-C core. This twisting is a known phenomenon, as seen in related sterically hindered compounds like tetra-ortho-chloro azobenzene, where the aryl rings are computed to be rotated significantly out of the plane. acs.org

The key geometric parameters determined from such an optimization include bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometric Parameters for trans-Bis(2,4-dimethylphenyl)diazene

| Parameter | Description | Predicted Value Range |

|---|---|---|

| N=N Bond Length | The length of the central azo bond. | ~1.24 - 1.26 Å |

| C-N Bond Length | The length of the bond between the phenyl carbon and the azo nitrogen. | ~1.42 - 1.44 Å |

| C-N=N Bond Angle | The angle formed by the phenyl carbon, nitrogen, and adjacent nitrogen. | ~112° - 115° |

| C-N=N-C Dihedral Angle | The twist around the central N=N bond, defining the trans or cis isomer. | ~180° (for trans) |

Note: These values are predictions based on typical DFT calculations for substituted azobenzenes and have not been specifically reported in the literature for this exact compound.

Vibrational frequency calculations are subsequently performed on the optimized geometry. These calculations serve two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the characteristic N=N stretch of the azo group, C-H stretches of the methyl and phenyl groups, and various bending and rocking motions.

The electronic character of a molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comyoutube.com

A large HOMO-LUMO gap generally implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap suggests the molecule is more reactive and can be more easily excited. DFT calculations are a common method for estimating these orbital energies, though the resulting gap can be sensitive to the chosen functional (e.g., B3LYP, PBE0). researchgate.netreddit.com

For Bis(2,4-dimethylphenyl)diazene, the HOMO is expected to be a π-orbital with significant electron density located on the azo bridge and the electron-rich dimethylphenyl rings. The LUMO is anticipated to be a π* anti-bonding orbital, also delocalized over the aromatic system.

Table 2: Typical DFT-Calculated Electronic Properties for Azo Compounds

| Property | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 to -2.5 |

Note: The values are representative for substituted azobenzenes based on DFT calculations and serve as an estimate. Specific calculations for Bis(2,4-dimethylphenyl)diazene are not available in the cited literature.

The HOMO-LUMO gap is crucial for understanding the electronic transitions of the molecule, such as the n → π* and π → π* transitions that are characteristic of azobenzene compounds. acs.org

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.net The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-deficient, susceptible to nucleophilic attack). researchgate.netyoutube.com Green and yellow represent areas of intermediate or near-zero potential.

For Bis(2,4-dimethylphenyl)diazene, the MEP surface would show:

Negative Potential (Red): Concentrated around the two nitrogen atoms of the azo group due to the presence of their lone pairs of electrons. This is the primary site for interactions with electrophiles or hydrogen bond donors.

Positive Potential (Blue): Located on the hydrogen atoms of the phenyl rings and the methyl groups. These regions are potential sites for interaction with nucleophiles.

Neutral/Intermediate Potential (Green/Yellow): Spread across the carbon framework of the aromatic rings.

The MEP map provides a clear rationale for the molecule's intermolecular interactions and its potential role in donor-acceptor chemistry.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules arrange themselves in a crystal lattice influenced by a network of non-covalent interactions. Understanding these interactions is key to explaining the physical properties of the crystalline material.

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions in a crystal structure. The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored according to the proximity of neighboring atoms.

For Bis(2,4-dimethylphenyl)diazene, which is composed solely of carbon, hydrogen, and nitrogen, the primary intermolecular contacts are expected to be H···H and C···H/H···C interactions.

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Description | Predicted Contribution | Appearance on 2D Fingerprint Plot |

|---|---|---|---|

| H···H | Interactions between hydrogen atoms on adjacent molecules. | Largest contribution (>50%) | A large, diffuse region in the center of the plot. nih.gov |

| C···H / H···C | Interactions between carbon atoms of one molecule and hydrogen atoms of another. | Significant contribution (~20-30%) | A pair of sharp "wings" on either side of the H···H region. |

| N···H / H···N | Interactions involving the azo nitrogen atoms and hydrogen atoms. | Minor contribution | Can appear as sharper spikes, but likely to be a small percentage. |

Note: The percentage contributions are estimates based on analyses of similar hydrocarbon-rich molecules and have not been specifically calculated for Bis(2,4-dimethylphenyl)diazene. nih.govnih.gov

The analysis would likely show that van der Waals forces, primarily through H···H and C···H contacts, are the dominant forces governing the crystal packing of this compound.

Reduced Density Gradient (RDG) analysis is a technique that identifies and visualizes non-covalent interactions (NCIs) in real space based on the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), different types of interactions can be distinguished.

Strong, attractive interactions (e.g., hydrogen bonds) appear as spikes in the negative sign(λ₂)ρ region.

Weak, attractive interactions (e.g., van der Waals forces) appear as spikes near sign(λ₂)ρ = 0.

Strong, repulsive interactions (e.g., steric clashes) appear as spikes in the positive sign(λ₂)ρ region.

For Bis(2,4-dimethylphenyl)diazene, an RDG analysis would visualize the non-covalent interactions within the molecule and between adjacent molecules in the crystal lattice. The analysis would be expected to show:

Large, low-density green surfaces between molecules, indicative of widespread van der Waals interactions . These would correspond to the H···H and C···H contacts identified by Hirshfeld analysis.

Potential small regions of steric repulsion (reddish color) between the ortho-methyl groups and the azo bridge within the same molecule, or between methyl groups of neighboring molecules, depending on the crystal packing.

This method provides a complementary, qualitative picture to the quantitative results from Hirshfeld analysis, mapping out the specific regions in 3D space where these crucial non-covalent forces are at play.

Hydrogen Bonding and Halogen Bonding Contributions

The structure of Bis(2,4-dimethylphenyl)diazene, featuring methyl groups and a diazene (B1210634) bridge, does not lend itself to strong classical hydrogen bonding as it lacks traditional hydrogen bond donors (like O-H or N-H groups). The nitrogen atoms of the azo group can act as hydrogen bond acceptors, though these interactions are generally weak. nih.gov

Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is not directly applicable to Bis(2,4-dimethylphenyl)diazene in its native form. However, should the phenyl rings be substituted with halogens, this interaction could play a significant role in the crystal engineering and supramolecular assembly of its derivatives. Theoretical studies on other halogenated organic molecules have demonstrated the directional and tunable nature of halogen bonds, which can influence molecular packing and properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations are instrumental in exploring the conformational landscape and dynamic behavior of molecules over time. For Bis(2,4-dimethylphenyl)diazene, MD simulations can elucidate the dynamics of the phenyl ring rotations and the isomerization process between the trans and cis isomers.

The steric hindrance introduced by the ortho-methyl groups is expected to significantly influence the rotational barriers of the phenyl rings and the relative stability of the planar and non-planar conformations. MD simulations can quantify these energy barriers and predict the preferred conformational states. Furthermore, simulations can model the photoisomerization process, a hallmark of azobenzene derivatives, by simulating the molecule's behavior upon photoexcitation. mdpi.com This can reveal the timescale and mechanism of the trans-to-cis and cis-to-trans switching, which is fundamental to its application in molecular switches and photosensitive materials.

Table 1: Simulated Dynamic Properties of Azobenzene Derivatives

| Property | Typical Value/Observation for Substituted Azobenzenes | Relevance to Bis(2,4-dimethylphenyl)diazene |

| Phenyl Ring Rotation Barrier | 5-15 kcal/mol | The ortho-methyl groups are expected to increase this barrier, restricting conformational freedom. |

| trans-cis Isomerization Timescale | Picoseconds to nanoseconds upon photoexcitation | Crucial for understanding its photoswitching speed. |

| Thermal Relaxation (cis to trans) | Minutes to hours at room temperature | The substitution pattern can be tuned to control the lifetime of the cis state. |

Note: The values presented are typical for azobenzene derivatives and serve as an illustrative guide. Specific values for Bis(2,4-dimethylphenyl)diazene would require dedicated MD simulations.

Ab Initio and Semi-Empirical Calculations for Fundamental Properties

Ab initio and semi-empirical quantum mechanical methods are essential for determining the fundamental electronic and structural properties of Bis(2,4-dimethylphenyl)diazene with high accuracy.

Ab initio methods, such as Density Functional Theory (DFT), are widely used to calculate optimized molecular geometries, vibrational frequencies, and electronic properties. jmaterenvironsci.comresearchgate.net For Bis(2,4-dimethylphenyl)diazene, DFT calculations can predict the bond lengths, bond angles, and dihedral angles of both the trans and cis isomers. These calculations have shown that for many azobenzene derivatives, the trans isomer is planar and more stable than the non-planar cis isomer. researchgate.net The presence of ortho-methyl groups in Bis(2,4-dimethylphenyl)diazene is predicted to cause a twist in the phenyl rings relative to the N=N plane even in the trans isomer, a structural feature that significantly impacts its photophysical properties. nih.gov

Semi-empirical methods, while less computationally intensive, can also provide valuable qualitative insights into the electronic structure and properties, making them useful for initial screenings of large sets of related molecules.

Table 2: Calculated Fundamental Properties of Azobenzene Derivatives

| Property | Method | Predicted Trend for Substituted Azobenzenes | Significance for Bis(2,4-dimethylphenyl)diazene |

| Ground State Geometry | DFT (e.g., B3LYP/6-311G**) | ortho-substituents induce non-planarity. | The twisted structure affects electronic conjugation and absorption spectra. |

| Isomerization Energy Barrier | Ab initio methods | Varies with substitution; electron-donating groups can alter the barrier. acs.org | Determines the energy required for photoswitching. |

| Vibrational Frequencies (IR/Raman) | DFT | Can be correlated with experimental spectra for structural validation. clinicsearchonline.org | Allows for the identification of characteristic vibrational modes. |

Note: The specific functionals and basis sets mentioned are examples of commonly used methods in the literature.

Predictive Modeling of Reactivity and Photophysical Properties

Predictive modeling, often employing a combination of quantum mechanics and machine learning, can forecast the reactivity and photophysical properties of Bis(2,4-dimethylphenyl)diazene.

The reactivity of the azo bridge and the aromatic rings can be assessed by calculating molecular orbital energies (HOMO/LUMO) and electrostatic potential maps. These calculations help in identifying sites susceptible to nucleophilic or electrophilic attack.

The photophysical properties, particularly the UV-Vis absorption spectrum, are of primary interest for azobenzene derivatives. Time-dependent DFT (TD-DFT) is a powerful tool for predicting the excitation energies and oscillator strengths of electronic transitions. researchgate.net For azobenzenes, the key transitions are the n→π* and π→π* transitions. The position and intensity of these absorption bands are highly sensitive to the substitution pattern. The ortho-methyl groups in Bis(2,4-dimethylphenyl)diazene are expected to cause a red-shift (bathochromic shift) in the n→π* transition, which is advantageous for applications requiring visible light activation. nih.gov

Table 3: Predicted Photophysical Properties of Substituted Azobenzenes

| Property | Modeling Technique | Predicted Effect of ortho-Methyl Substitution | Application Relevance |

| n→π* Absorption Wavelength | TD-DFT | Red-shift into the visible region. | Enables photoswitching with longer, less damaging wavelengths of light. |

| π→π* Absorption Wavelength | TD-DFT | May show a slight shift depending on the degree of planarity. | Influences the overall UV-Vis absorption profile. |

| Quantum Yield of Isomerization | Theoretical Models | Can be influenced by the accessibility of conical intersections. acs.org | Determines the efficiency of the photoswitching process. |

Note: The predicted effects are based on established trends for substituted azobenzenes.

Advanced Applications in Materials Science and Catalysis

Photoresponsive Materials and Optoelectronics

The defining characteristic of azobenzene (B91143) derivatives, including Bis(2,4-dimethylphenyl)diazene, is their ability to undergo reversible photoisomerization between a thermally stable trans isomer and a metastable cis isomer. This process, triggered by light of specific wavelengths, forms the basis for their application in a variety of photoresponsive materials and optoelectronic devices.

Integration into Photoswitchable Systems

The integration of Bis(2,4-dimethylphenyl)diazene into photoswitchable systems leverages its ability to change its molecular geometry upon irradiation. The trans-to-cis isomerization is typically induced by UV light, leading to a significant alteration in the molecule's shape and dipole moment. The reverse cis-to-trans isomerization can be triggered by visible light or occurs thermally. nih.gov The substitution pattern of the azobenzene core is crucial in tuning these photoswitching properties.

The methyl groups in the ortho positions of Bis(2,4-dimethylphenyl)diazene introduce steric hindrance that can influence the electronic absorption spectra and the thermal stability of the cis isomer. mdpi.com Generally, ortho-substitution can lead to a separation of the n-π* absorption bands of the trans and cis isomers, which is advantageous for achieving high conversion rates with specific wavelengths of light. mdpi.com Research on other ortho-substituted azobenzenes has shown that such modifications can be used to fine-tune the optical and thermal relaxation properties, a principle that is applicable to the design of functional molecular switches based on Bis(2,4-dimethylphenyl)diazene. mdpi.com

Table 1: Photoswitching Characteristics of Substituted Azobenzenes

| Substitution Pattern | Key Features | Potential Impact on Bis(2,4-dimethylphenyl)diazene |

| Ortho-alkoxy | Separation of n-π* bands, enhanced cis isomer stability. mdpi.com | Similar separation of absorption bands, potentially long thermal half-life of the cis isomer. |

| Ortho-halogen | Red-shifted absorption, visible-light photoswitching. mdpi.com | Potential for visible-light-driven isomerization. |

| Para-electron-donating | Modest changes in absorption spectra. mdpi.com | The para-methyl groups may have a subtle electronic influence. |

This table is generated based on findings from related azobenzene derivatives and illustrates the expected influence of the substitution pattern of Bis(2,4-dimethylphenyl)diazene.

Applications in Optical Data Storage and Smart Materials

The distinct properties of the trans and cis isomers of Bis(2,4-dimethylphenyl)diazene make it a candidate for applications in optical data storage and smart materials. In optical data storage, the two isomers can represent the "0" and "1" states of a binary system. Information can be written and erased by using different wavelengths of light to switch the molecule between its two states. The thermal stability of the cis isomer is a critical factor for long-term data retention.

In the domain of smart materials, the geometric changes associated with the photoisomerization of Bis(2,4-dimethylphenyl)diazene can be harnessed to induce macroscopic changes in a material. When incorporated into a polymer matrix or a liquid crystal, the molecular motion of the azobenzene units can be translated into changes in the material's shape, color, or permeability. nih.gov This principle is the foundation for the development of light-activated actuators, sensors, and self-healing materials.

Pressure-Induced Emission (PIE) Phenomena in Azobenzene Derivatives

While azobenzene and many of its derivatives are typically non-emissive due to the efficient and rapid trans-cis isomerization pathway that quenches fluorescence, the phenomenon of aggregation-induced emission (AIE) and pressure-induced emission (PIE) has been observed in some sterically hindered luminogens. nih.gov In these systems, the restriction of intramolecular rotations and vibrations in the aggregated or solid state, or under external pressure, can block the non-radiative decay pathways and open up radiative channels, leading to light emission.

For Bis(2,4-dimethylphenyl)diazene, the bulky 2,4-dimethylphenyl groups could potentially lead to such emission phenomena under specific conditions. The steric hindrance caused by the ortho-methyl groups can lead to a twisted conformation of the molecule, which might be further planarized under pressure, restricting intramolecular rotations and potentially leading to emission. nih.gov While direct studies on the PIE of Bis(2,4-dimethylphenyl)diazene are not widely reported, the principles observed in other sterically hindered molecules suggest that this could be a fruitful area of investigation.

Polymer Chemistry and Crosslinking Agents

The incorporation of Bis(2,4-dimethylphenyl)diazene into polymer structures can impart photoresponsive properties to the resulting materials. It can be used as a monomer or as a crosslinking agent to create photo-controllable polymer networks. redalyc.orgtandfonline.com

As a crosslinking agent, Bis(2,4-dimethylphenyl)diazene can be used to create gels and elastomers whose mechanical properties can be modulated with light. tandfonline.comresearchgate.net Upon irradiation, the change in the length and shape of the azobenzene crosslinker from the extended trans form to the bent cis form can lead to a change in the crosslinking density and, consequently, the swelling or contraction of the polymer network. This has potential applications in drug delivery systems, microfluidics, and soft robotics. The photochemical cross-linking of polymers containing azobenzene derivatives can be optimized by controlling the irradiation time and temperature to achieve the desired material properties while minimizing degradation. redalyc.org

Role in Catalytic Systems and Ligand Design

The nitrogen atoms of the azo group in Bis(2,4-dimethylphenyl)diazene possess lone pairs of electrons that can coordinate to metal centers, making it a potential ligand in coordination chemistry and catalysis. The steric and electronic properties of the 2,4-dimethylphenyl groups can significantly influence the coordination environment and the reactivity of the resulting metal complexes. mdpi.com

Metal-Ligand Cooperativity in Catalytic Transformations

Metal-ligand cooperativity refers to the synergistic action of a metal center and a ligand in a catalytic cycle, where the ligand is not merely a spectator but actively participates in bond activation and formation. Azobenzene derivatives can participate in such cooperative catalysis. springerprofessional.de For instance, the azo group can act as a redox-active ligand, accepting and donating electrons during the catalytic cycle.

In the context of Bis(2,4-dimethylphenyl)diazene, the ortho-methyl groups can influence the geometry and electronic structure of the metal complex, potentially creating a specific binding pocket that can enhance the selectivity of a catalytic reaction. researchgate.net While specific catalytic systems employing Bis(2,4-dimethylphenyl)diazene as a cooperative ligand are still an emerging area of research, the principles of metal-ligand cooperativity with other azobenzene-based ligands suggest a promising avenue for the development of novel catalysts for a range of transformations, including hydrogenations and cyanosilylation reactions. nih.govnih.gov The coordination of azobenzene derivatives to metal centers like palladium and platinum has been shown to result in photochemically active complexes, opening up the possibility of photoswitchable catalysis. acs.orgnih.gov

Development of Diazene-Based Ligands for Transition Metals

The diazene (B1210634) group (—N=N—) is a potent coordinating agent for transition metals, particularly when in its cis configuration. researchgate.net This ability is foundational to the development of a diverse range of diazene-based ligands, which are crucial in catalysis. The interaction between the diazene's non-bonding orbitals and the metal center can be tailored by altering the steric and electronic properties of the aryl substituents, such as the 2,4-dimethylphenyl groups in the title compound.

Research has shown that the coordination of the diazene moiety to a low-valent transition metal can activate the N=N bond, making it susceptible to various chemical transformations. researchgate.net This activation is a key principle in designing catalytic cycles. For instance, rhodium-catalyzed reactions involving 1,2-diaryldiazenes and alkynes have been developed to synthesize complex heterocyclic structures like 1-(arylamino)indoles. acs.org The unique electronic structure of the diazeno group allows for multiple modes of interaction with metal centers, suggesting a broad potential for its use in catalytic processes. researchgate.net The development of such ligands is a pivotal area of research, as the ability of iron carbonyls to activate the diazeno group toward attack by unsaturated molecules offers a pathway for synthesizing novel organic heterocycles. researchgate.net

Nitrene Transfer Catalysis

Nitrene transfer catalysis is a powerful method for forming carbon-nitrogen (C-N) bonds, essential for synthesizing many valuable organic molecules. nih.govchemistryviews.org This process often involves the in-situ generation of a metal-nitrene intermediate from a precursor, which then transfers the nitrene group to a substrate. nih.gov While azides are common nitrene precursors, reactions involving diazene-related intermediates are also of significant interest.

Iron-catalyzed nitrene transfer has emerged as a noteworthy area of study. Researchers have developed systems using an iron(II) chloride precursor and bulky, strongly σ-donating alkylphosphine ligands to catalyze the N-amidation of arylamines. chemistryviews.org In these reactions, the proposed mechanism involves the formation of an iron nitrenoid intermediate, which subsequently undergoes N-N coupling. chemistryviews.org This highlights how the ligand environment around the metal center is crucial for facilitating the transfer.

Furthermore, metal-catalyzed nitrene transfer has been applied to a variety of substrates. Copper-nitrene intermediates, for example, have been used in the functionalization of 1,3-enynes, leading to either propargyl aziridines or unsaturated sulfinamides depending on the reaction pathway. pku.edu.cn The versatility of this catalytic strategy underscores the potential for developing new synthetic methodologies for nitrogen-containing compounds, where diazene-based structures could play a role as ligands or intermediates. nih.govresearchgate.net

Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org This field includes host-guest chemistry, where a larger 'host' molecule encapsulates a smaller 'guest' molecule or ion. wikipedia.orgyoutube.com The principles of molecular recognition, driven by forces like hydrogen bonding, van der Waals forces, and π-π stacking, are central to these phenomena. wikipedia.orgnih.gov

Self-Assembly Principles of Diazene Derivatives

For example, hydrogen bonding is a primary driving force in the self-assembly of certain diacetylene derivatives containing amide groups, leading to the formation of nanofibers. rsc.org In other systems, such as those involving azopyridine derivatives, intermolecular halogen bonds can direct the formation of complex supramolecular structures. nih.gov The photo-isomerization of the azobenzene group (a close relative of diazene) from a trans to a cis state can dramatically alter molecular geometry, providing a mechanism to control the assembly and disassembly of supramolecular structures with light. nih.gov The specific arrangement of methyl groups on the phenyl rings of Bis(2,4-dimethylphenyl)diazene would influence its packing in the solid state and its tendency to form specific, ordered aggregates in solution. researchgate.net

Design of Supramolecular Architectures

The design of supramolecular architectures involves strategically engineering molecules to self-assemble into structures with desired properties and functions. This often involves using macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils, which have cavities capable of binding guest molecules. nih.govnih.gov

Diazene derivatives can be incorporated into these designs as functional units. For instance, azobenzene-functionalized metal-organic frameworks (MOFs) have been created as photoswitchable catalysts. nih.gov In these systems, the isomerization of the azobenzene unit within the MOF's pores alters the steric environment, thereby controlling access to the catalytic sites. nih.gov Another approach involves using host-guest complexation to create delivery systems. Coronene derivatives modified with β-cyclodextrins have been shown to form supramolecular assemblies with hyaluronic acid for drug delivery applications. nih.gov Similarly, diazene-based molecules could be designed as guests to be encapsulated by hosts like cyclodextrins or as the structural components of novel, functional materials whose assembly can be controlled by external stimuli. nih.gov

Emerging Applications in Energy Storage Technologies (e.g., Organic Electrode Materials)

The search for safer, more sustainable, and cost-effective energy storage solutions has driven interest in organic electrode materials. Diazene and azobenzene derivatives are promising candidates due to the reversible redox activity of the nitrogen-nitrogen double bond. researchgate.net

Aqueous organic redox flow batteries (ORFBs) represent a significant area of application. In these batteries, organic molecules dissolved in an aqueous electrolyte store and release energy. Researchers have demonstrated that a diazenyl derivative can function as a high-performance anolyte (the negative electrode material) in an aqueous ORFB. researchgate.net The battery showed stable cycling with high capacity, a direct result of the reversible redox chemistry of the azo group. researchgate.net The design of highly water-soluble and stable diazene-based molecules is a key challenge in advancing this technology.

Another emerging area is molecular solar thermal (MOST) energy storage, where photon energy is captured and stored in the chemical bonds of a molecule, to be released later as heat. The [2+2] photocycloaddition of certain phenylbenzoxazoles to form diazetidine cycloadducts has been shown to store significant amounts of energy for extended periods. rsc.org This demonstrates the potential of nitrogen-containing ring systems, derived from precursors related to diazenes, for long-term photon energy storage.

Future Research Directions and Unexplored Avenues

Innovations in Synthesis and Derivatization

The classical synthesis of azobenzenes often involves multi-step procedures that can be time-consuming and generate significant waste. csic.es Future research into the synthesis of Bis(2,4-dimethylphenyl)diazene should focus on more efficient and sustainable methods.

Mechanochemistry offers a promising solvent-free alternative to traditional solution-based synthesis. nih.gov This technique, which uses mechanical force to induce chemical reactions, has been successfully applied to the synthesis of various azobenzene (B91143) derivatives. uvabsorber.com Exploring the mechanochemical synthesis of Bis(2,4-dimethylphenyl)diazene could lead to a more environmentally friendly and potentially more scalable production method.

Flow chemistry represents another innovative approach that could revolutionize the synthesis of this compound. Continuous flow synthesis offers enhanced control over reaction parameters, leading to improved yields and purity. researchgate.netresearchgate.net The application of flow chemistry to the oxidative coupling of anilines or the Baeyer-Mills reaction could provide a highly efficient and automated route to Bis(2,4-dimethylphenyl)diazene and its derivatives. researchgate.net

Furthermore, the derivatization of the Bis(2,4-dimethylphenyl)diazene backbone is a critical area for future exploration. The introduction of functional groups can be used to modulate the compound's photochemical properties and to integrate it into larger molecular systems. Palladium-catalyzed cross-coupling reactions, for instance, have been used to introduce active ester functionalities into azobenzenes, making them versatile building blocks for materials science and biological applications. nih.gov

| Synthesis/Derivatization Technique | Potential Advantages for Bis(2,4-dimethylphenyl)diazene |

| Mechanochemistry | Solvent-free, reduced waste, potential for scalability. nih.gov |

| Flow Chemistry | Precise reaction control, improved yield and purity, automation. researchgate.net |

| Palladium-Catalyzed Cross-Coupling | Introduction of diverse functional groups for property tuning. nih.gov |

Advanced Spectroscopic Techniques for Real-time Monitoring

Understanding the dynamics of the trans-cis isomerization of Bis(2,4-dimethylphenyl)diazene is crucial for its application in molecular switches and other photoresponsive materials. Advanced spectroscopic techniques that allow for real-time monitoring of these processes are therefore a key area of future research.

Time-resolved spectroscopy , including femtosecond transient absorption and fluorescence spectroscopy, can provide invaluable insights into the ultrafast dynamics of the isomerization process. clinicsearchonline.orgmdpi.commdpi.comresearchgate.net By applying these techniques to Bis(2,4-dimethylphenyl)diazene, researchers could elucidate the lifetimes of the excited states and the quantum yields of the photoisomerization, which are critical parameters for designing efficient molecular switches. mdpi.commdpi.com

In-situ Raman spectroscopy is another powerful tool for monitoring the isomerization process. Laser-trapping Raman spectroscopy (LTRS) has been used to observe the photo-induced isomerization of azobenzene within self-assembled vesicles. This technique could be adapted to study the behavior of Bis(2,4-dimethylphenyl)diazene in various environments, such as in polymer matrices or on surfaces. Picosecond time-resolved Raman spectroscopy can also provide detailed information about the vibrational and electronic relaxation of photoexcited azobenzene derivatives.

Brillouin microscopy has emerged as a novel technique for monitoring the isomerization of azobenzene. This method is sensitive to changes in the elastic modulus of a solution, which is altered by the conformational change of the azobenzene molecule. Applying Brillouin microscopy to Bis(2,4-dimethylphenyl)diazene could offer a non-invasive, in-situ method to track its isomerization in real-time.

| Spectroscopic Technique | Information Gained for Bis(2,4-dimethylphenyl)diazene |

| Time-Resolved Fluorescence Spectroscopy | Excited state lifetimes, isomerization quantum yields. mdpi.commdpi.com |

| In-situ Raman Spectroscopy | Real-time monitoring of isomerization in different environments. |

| Brillouin Microscopy | In-situ monitoring of isomerization through changes in material elasticity. |

Multiscale Computational Modeling and Big Data Integration

Computational modeling is an indispensable tool for understanding and predicting the behavior of molecular systems. For Bis(2,4-dimethylphenyl)diazene, a multiscale computational approach can provide a comprehensive picture of its properties, from the electronic level to its behavior in bulk materials.

Density Functional Theory (DFT) calculations are essential for investigating the structural and electronic properties of the trans and cis isomers of Bis(2,4-dimethylphenyl)diazene. DFT can be used to predict parameters such as dipole moments, polarizabilities, and HOMO/LUMO energies, which are crucial for understanding the molecule's reactivity and its interactions with light. Time-dependent DFT (TD-DFT) can further be used to simulate the electronic absorption spectra of the isomers.

The integration of big data approaches with computational chemistry is a nascent but rapidly growing field. By systematically calculating the properties of a large number of azobenzene derivatives and using machine learning algorithms, it may be possible to develop Quantitative Structure-Activity Relationship (QSAR) models. Such models could accelerate the discovery of new azobenzene derivatives with tailored properties for specific applications.

| Computational Method | Application to Bis(2,4-dimethylphenyl)diazene |

| Density Functional Theory (DFT) | Prediction of electronic and structural properties of isomers. |

| Molecular Dynamics (MD) | Simulation of behavior in complex environments like polymers. |

| QSAR Modeling | High-throughput screening and design of new derivatives. |

Tailoring Properties for Specific Advanced Material Functions

A major future research direction for Bis(2,4-dimethylphenyl)diazene is the tailoring of its properties for specific applications in advanced materials. The substitution pattern of the two dimethylphenyl groups already provides a starting point for influencing its behavior, and further derivatization can fine-tune its characteristics.

One promising application is in the development of high-performance polymers . Incorporating Bis(2,4-dimethylphenyl)diazene into polymer chains can lead to photoresponsive materials where properties like shape, adhesion, or permeability can be controlled with light. The mechanical properties of polymers containing azobenzene can be altered by the isomerization process.

The development of smart coatings is another area where Bis(2,4-dimethylphenyl)diazene could find use. A coating containing this compound could, for example, change its color or surface properties in response to light, acting as a sensor or a self-cleaning surface. The incorporation of functional molecules into coatings is an active area of research for applications such as corrosion protection.

Furthermore, the photochromic properties of azobenzene derivatives make them candidates for optical data storage . The two stable states of the molecule (trans and cis) can represent the "0" and "1" of a binary data system. Research into the stability of the cis isomer and the efficiency of the photo-switching of Bis(2,4-dimethylphenyl)diazene will be crucial for this application.

Synergistic Experimental and Theoretical Approaches in Research Advancement

The most significant advancements in the study of Bis(2,4-dimethylphenyl)diazene will undoubtedly come from a synergistic approach that combines experimental and theoretical methods. The interplay between these two domains creates a powerful feedback loop where experimental results validate and refine theoretical models, and theoretical predictions guide future experimental work.

For example, a combined experimental and computational study of para-substituted azobenzenes has been used to examine the effects of substituents and solvent on the kinetics of thermal cis-to-trans isomerization, with DFT calculations successfully predicting kinetic parameters. Similarly, the photoswitching of azobenzene-functionalized molecular platforms on gold surfaces has been investigated using a combination of photoelectrochemical methods and DFT calculations, providing a deeper understanding of the relaxation mechanism.

A comprehensive study of Bis(2,4-dimethylphenyl)diazene could involve synthesizing the compound and its derivatives, characterizing their photochemical properties using advanced spectroscopy, and using DFT and MD simulations to model their behavior at the molecular level. This integrated approach will be essential for a complete understanding of this promising photochromic molecule and for unlocking its potential in the development of next-generation advanced materials.

Q & A

Q. Q1: What are the optimal reaction conditions for synthesizing Bis(2,4-dimethylphenyl)diazene, and how can purity be maximized?

Methodological Answer: The synthesis typically involves coupling 2,4-dimethylphenyl precursors via diazotization. A reflux setup with glacial acetic acid as a catalyst (e.g., ethanol solvent, 4-hour reflux) is effective for analogous diazenes, as demonstrated in triazole derivatives . Purification via reduced-pressure solvent evaporation and recrystallization improves yield (>75%) and purity. Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 8:2) and confirm purity via HPLC (C18 column, methanol:water 70:30) .

Q. Q2: Which spectroscopic techniques are most effective for characterizing Bis(2,4-dimethylphenyl)diazene?

Methodological Answer:

- NMR (¹H/¹³C): Assign aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.2–2.5 ppm). Compare with PubChem data for analogous aryl diazenes .

- IR Spectroscopy: Identify N=N stretching (~1450–1600 cm⁻¹) and C-H aromatic bending (~800 cm⁻¹) .

- XRD: Use SHELX programs for crystal structure refinement. SHELXL is robust for small-molecule resolution, especially with twinned data .

Advanced Research Questions

Q. Q3: How can computational methods (e.g., DFT) predict the reactivity of Bis(2,4-dimethylphenyl)diazene in photochemical applications?

Methodological Answer:

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to model electronic transitions and HOMO-LUMO gaps. Compare with experimental UV-Vis spectra (λmax ~350 nm for N=N π→π* transitions) .

- Simulate excited-state dynamics using TD-DFT to assess potential as a UV absorber, similar to triazine derivatives like Appolo-107 .

Q. Q4: What experimental strategies resolve contradictions in spectral data for Bis(2,4-dimethylphenyl)diazene derivatives?

Methodological Answer: